

# Cross-study comparison of GRECO-1 and GRECO-2 trial data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rucosopasem manganese*

Cat. No.: *B12783188*

[Get Quote](#)

A comparative analysis of the GRECO-2 trial and its preceding pilot study, herein referred to as GRECO-1 (GC4419-101), reveals a strategic evolution in the clinical investigation of superoxide dismutase mimetics as adjuncts to stereotactic body radiation therapy (SBRT) for pancreatic cancer. This guide provides a detailed comparison of the two trials, presenting their experimental protocols, quantitative data, and the underlying scientific rationale.

## Introduction

The GRECO (Galera Radiation-Enhanced Clinical Oncology) program investigates the potential of small molecule superoxide dismutase (SOD) mimetics to enhance the efficacy of radiotherapy in treating cancer. GRECO-2 is a Phase 2 trial building upon the findings of an earlier pilot Phase 1/2 study (GC4419-101). While not formally named GRECO-1, this pilot trial laid the groundwork for the larger, more focused GRECO-2 study. Both trials explore the hypothesis that by converting superoxide to hydrogen peroxide, these agents can increase tumor cell killing by SBRT without a corresponding increase in toxicity to surrounding healthy tissue.<sup>[1][2]</sup>

## Data Presentation

The following tables summarize the key parameters of the GRECO-1 (pilot trial) and GRECO-2 trials for a direct comparison.

Table 1: Trial Design and Demographics

| Feature            | GRECO-1 (Pilot Trial - GC4419-101)                                                                             | GRECO-2 (NCT04698915)                                                                                                                                                                                    |
|--------------------|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title     | An Adaptive Phase I/II Dose Escalation Trial Of Stereotactic Body Radiation Therapy In Combination With GC4419 | GRECO-2: A Randomized, Phase 2b Study of GC4711 in Combination With Stereotactic Body Radiation Therapy (SBRT) in the Treatment of Unresectable or Borderline Resectable Nonmetastatic Pancreatic Cancer |
| Phase              | Phase 1/2                                                                                                      | Phase 2                                                                                                                                                                                                  |
| Patient Population | Locally advanced pancreatic cancer[3]                                                                          | Unresectable or borderline resectable nonmetastatic pancreatic cancer[1]                                                                                                                                 |
| Number of Patients | Not specified in available results                                                                             | Approximately 160[1][2]                                                                                                                                                                                  |
| Study Design       | Randomized, placebo-controlled[3]                                                                              | Randomized, double-blind, placebo-controlled[1][2]                                                                                                                                                       |

Table 2: Intervention and Control

| Feature               | GRECO-1 (Pilot Trial - GC4419-101)            | GRECO-2 (NCT04698915)                                                   |
|-----------------------|-----------------------------------------------|-------------------------------------------------------------------------|
| Investigational Drug  | Avasopasem (GC4419)[3]                        | Rucosopasem (GC4711)[1][2]                                              |
| Drug Class            | Selective superoxide dismutase mimetic[3]     | Selective superoxide dismutase mimetic[1][2]                            |
| Dosage                | Dose escalation being studied[4]              | 100 mg[1][2]                                                            |
| Administration        | Intravenous infusion[4]                       | Intravenous infusion over 15 minutes[1][2]                              |
| Control Group         | Placebo[3]                                    | Placebo[1][2]                                                           |
| Concomitant Treatment | Stereotactic Body Radiation Therapy (SBRT)[3] | Stereotactic Body Radiation Therapy (SBRT) (5 fractions of 10 Gy)[1][2] |

Table 3: Endpoints

| Feature               | GRECO-1 (Pilot Trial - GC4419-101)                                                                    | GRECO-2 (NCT04698915)                                                                                                                                          |
|-----------------------|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint(s)   | Safety and tolerability                                                                               | Overall Survival[2][5]                                                                                                                                         |
| Secondary Endpoint(s) | Improvements in survival, surgical resection, locoregional control, and time to distant metastases[3] | Progression-free survival, locoregional control, time to metastasis, surgical resection rate, best overall response, in-field local response, and safety[2][5] |

## Experimental Protocols

### GRECO-1 (Pilot Trial - GC4419-101) Experimental Protocol

The pilot trial was a Phase 1/2 dose-escalation study designed to assess the safety and tolerability of avasopasem (GC4419) when administered with SBRT in patients with locally advanced pancreatic cancer. Patients were randomized to receive either GC4419 or a placebo. The investigational drug was administered as an intravenous infusion prior to each fraction of SBRT.<sup>[4]</sup> The study evaluated various dose levels of GC4419 to determine the optimal dose for future studies.<sup>[4]</sup>

## GRECO-2 Experimental Protocol

The GRECO-2 trial is a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.<sup>[1][2]</sup> Patients with unresectable or borderline resectable nonmetastatic pancreatic cancer who have received at least 6 weeks of initial chemotherapy are eligible.<sup>[6]</sup> Enrolled patients are randomized to receive either 100 mg of rucosopasem (GC4711) or a placebo, administered as a 15-minute intravenous infusion before each of the five SBRT fractions (10 Gy each).<sup>[1][2]</sup> The primary endpoint of the study is overall survival.<sup>[2][5]</sup>

## Mandatory Visualization Signaling Pathway of Rucosopasem (GC4711)



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Rucosopasem in combination with SBRT.

## Experimental Workflow for the GRECO-2 Trial



[Click to download full resolution via product page](#)

Caption: High-level overview of the GRECO-2 clinical trial workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/) [ascopubs.org]
- 2. [ascopubs.org](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000001/) [ascopubs.org]
- 3. [ascopubs.org](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000002/) [ascopubs.org]
- 4. [cdn.clinicaltrials.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000003/) [cdn.clinicaltrials.gov]
- 5. Stereotactic body radiotherapy plus rucosopasem in locally advanced or borderline resectable pancreatic cancer: GRECO-2 phase II study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [tandfonline.com](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000004/) [tandfonline.com]
- To cite this document: BenchChem. [Cross-study comparison of GRECO-1 and GRECO-2 trial data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12783188#cross-study-comparison-of-greco-1-and-greco-2-trial-data\]](https://www.benchchem.com/product/b12783188#cross-study-comparison-of-greco-1-and-greco-2-trial-data)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)